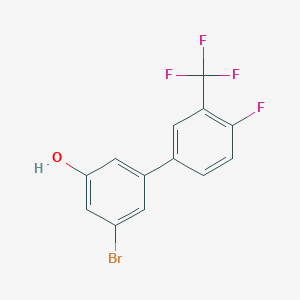
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is an organic compound belonging to the class of phenols with a molecular formula of C10H7BrF4O. It is a colorless, odorless, and crystalline solid with a melting point of 130-131°C. 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is used in a variety of scientific and industrial applications, including the synthesis of pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymer synthesis, and as a building block for the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of fluorinated polymers, which have a wide range of applications in the medical, electronics, and automotive industries.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) is not well understood. However, it is believed to act as a catalyst in the synthesis of fluorinated polymers, as well as in the synthesis of pharmaceuticals and agrochemicals. It is also believed to act as a reagent in organic synthesis and as a building block for the synthesis of fluorinated polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) are not well understood. However, it is believed to be non-toxic and non-carcinogenic, as it does not contain any known carcinogens or toxic substances.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) in lab experiments include its low cost, its high purity, and its ability to act as a catalyst in the synthesis of fluorinated polymers. The main limitation of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
Future research on 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) should focus on elucidating its mechanism of action and its biochemical and physiological effects. Additionally, research should focus on developing new applications for this compound, such as in the synthesis of advanced materials and in the development of new pharmaceuticals and agrochemicals. Research should also focus on improving the solubility of this compound in water, as well as on developing new methods for its synthesis. Finally, research should focus on exploring the potential toxicity of this compound and its potential environmental impacts.
Métodos De Síntesis
The synthesis of 3-Bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%) can be achieved through a two-step reaction. The first step involves the reaction of 4-fluoro-3-trifluoromethylphenol with bromine to form 3-bromo-4-fluoro-3-trifluoromethylphenol. The second step involves the reaction of 3-bromo-4-fluoro-3-trifluoromethylphenol with acetic anhydride to form 3-bromo-5-(4-fluoro-3-trifluoromethylphenyl)phenol (95%).
Propiedades
IUPAC Name |
3-bromo-5-[4-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrF4O/c14-9-3-8(4-10(19)6-9)7-1-2-12(15)11(5-7)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFVXISWLQRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)O)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686472 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261900-50-8 |
Source


|
| Record name | 5-Bromo-4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-5-[3-(N-ethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383619.png)
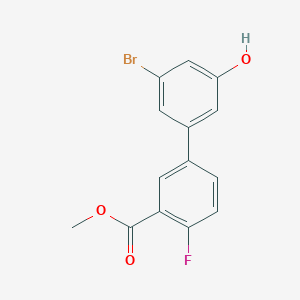

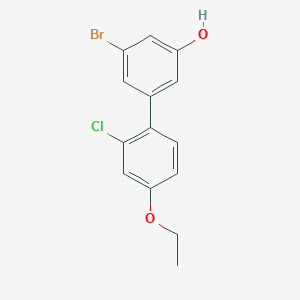
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
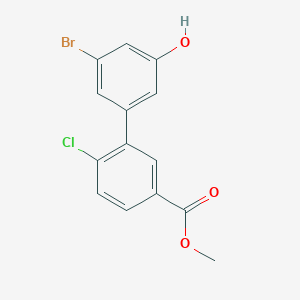
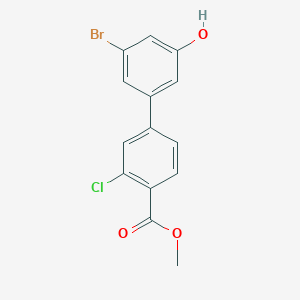
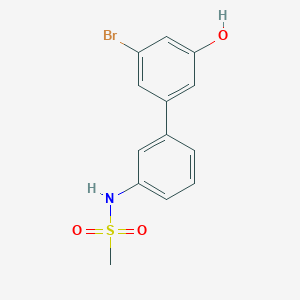
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)



